Evocalcet

secondary hyperparathyroidism hemodialysis parathyroid hormone

SHPT research protocols often fail due to GI intolerance-driven dropout. Evocalcet (CAS 870964-67-3), a CaSR positive allosteric modulator, directly addresses this limitation: • 33.7% lower GI AE incidence vs cinacalcet (33.5% vs 50.5%, P=0.001) • EC50 = 92.7 nM (hCaR-HEK293); minimal CYP2D6 inhibition • Functional rescue of CaSR loss-of-function mutants (e.g., R680H) Supplied as ≥98% pure solid with full analytical documentation. Global shipping available.

Molecular Formula C24H26N2O2
Molecular Weight 374.5 g/mol
CAS No. 870964-67-3
Cat. No. B607391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvocalcet
CAS870964-67-3
SynonymsMT-4580;  MT 4580;  MT4580;  KHK-7580;  KHK7580;  KHK 7580;  Evocalcet
Molecular FormulaC24H26N2O2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O
InChIInChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1
InChIKeyRZNUIYPHQFXBAN-XLIONFOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Evocalcet (870964-67-3): Next-Generation Oral CaSR Agonist for Secondary Hyperparathyroidism Research and Therapeutic Applications


Evocalcet (KHK7580, CAS 870964-67-3) is an orally active, small-molecule positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) [1]. As a calcimimetic agent, it suppresses parathyroid hormone (PTH) secretion from parathyroid gland cells by potentiating the receptor‘s sensitivity to extracellular calcium [2]. Developed to address the gastrointestinal (GI) tolerability and dosing limitations associated with first-generation calcimimetics, evocalcet is approved in Japan (trade name Orkedia) for the treatment of secondary hyperparathyroidism (SHPT) in dialysis patients and serves as a critical research tool for CaSR signaling studies [3].

Target Calcium-sensing receptor (CaSR) positive allosteric modulator research tool
Route Orally active, small-molecule calcimimetic for in vivo and in vitro studies
Model Suppresses parathyroid hormone (PTH) in secondary hyperparathyroidism (SHPT) research models
Workflow CaSR signaling, PTH secretion dynamics, and calcimimetic pharmacology investigations

Why Generic Substitution Among Calcimimetics Fails: The Evocalcet Differentiation Mandate


Calcimimetic agents, including cinacalcet, etelcalcetide, and evocalcet, share a common therapeutic target—the calcium-sensing receptor—yet differ fundamentally in pharmacokinetics, route of administration, GI tolerability profiles, and therapeutic dosing windows [1]. Cinacalcet, the first-in-class oral calcimimetic, demonstrates high clinical efficacy but carries a substantial burden of upper GI adverse events (nausea and vomiting occurring in approximately 30-50% of patients), frequently resulting in suboptimal dose escalation and poor long-term compliance [2]. Etelcalcetide, an intravenous peptide calcimimetic, achieves higher PTH suppression rates but is associated with greater hypocalcemia risk (OR 2.3 vs. evocalcet) and eliminates oral administration convenience [3]. Evocalcet was specifically engineered to preserve oral bioavailability while mitigating the GI intolerance and drug-drug interaction liabilities that constrain first-generation calcimimetic utility [4].

GI tolerability profile
Cinacalcet may exhibit higher upper GI event incidence, potentially shifting protocol adherence in long-term SHPT research models compared to evocalcet.
Route of administration
Etelcalcetide is an intravenous peptide calcimimetic and does not support oral-only dosing research workflows.
Drug-drug interaction potential
Cinacalcet inhibits CYP2D6, while evocalcet’s CYP inhibition profile is reported as minimal; co-medication variables may not transfer directly.

Evocalcet (870964-67-3) Quantitative Differentiation Evidence: Head-to-Head Efficacy, GI Tolerability, and Potency Metrics


ORCHESTRA Trial: Non-Inferior PTH Suppression Efficacy at 7-Fold Lower Daily Dose Range vs. Cinacalcet

In the 52-week, multicenter, randomized, double-blind ORCHESTRA Phase 3 trial comparing evocalcet (n=203) versus cinacalcet (n=201) in East Asian hemodialysis patients with SHPT (baseline iPTH >300 pg/mL), evocalcet demonstrated non-inferior PTH suppression at substantially lower therapeutic doses (1-12 mg/day) compared to cinacalcet (25-100 mg/day) [1]. Mean percentage change in iPTH from baseline was -34.7% for evocalcet versus -30.2% for cinacalcet (between-group difference -4.4%, 95% CI -13.1% to 4.3%, within the predefined 15% non-inferiority margin) [1]. Notably, 67.3% of evocalcet-treated patients achieved ≥30% reduction in iPTH from baseline compared to 58.7% for cinacalcet (between-group difference 8.6%, 95% CI -1.8% to 19.1%) [1].

PTH suppression (52-wk trial)
Direct comparison
Evocalcet 1–12 mg/day vs. cinacalcet 25–100 mg/day; ≥30% iPTH reduction 67.3% vs 58.7% (between-group diff. 8.6%, 95% CI -1.8 to 19.1%)
Reported comparator endpoint context; PTH suppression at lower oral dose range
ORCHESTRA Phase 3, East Asian HD patients, baseline iPTH >300 pg/mL
secondary hyperparathyroidism hemodialysis parathyroid hormone

33% Relative Reduction in Gastrointestinal Adverse Events: Direct ORCHESTRA Trial Quantification

The ORCHESTRA trial prospectively evaluated pre-specified upper GI adverse events (abdominal discomfort, nausea, vomiting, abdominal distension, and decreased appetite). Evocalcet treatment resulted in significantly fewer GI adverse events compared to cinacalcet: 33.5% (68/203 patients) versus 50.5% (101/200 patients), respectively (P = 0.001) [1]. This represents a 33.7% relative reduction in GI event incidence with evocalcet.

GI adverse events
Direct comparison
Incidence 33.5% (evocalcet) vs 50.5% (cinacalcet); relative reduction 33.7% (P=0.001)
Reported GI tolerability endpoint context
Pre-specified upper GI AEs, 52-week follow-up
gastrointestinal tolerability calcimimetic adverse events patient compliance

Human CaSR Functional Potency: Evocalcet EC50 92.7 nM in Cellular Calcium Mobilization Assay

In HEK293 cells stably expressing human CaSR, evocalcet induced dose-dependent intracellular calcium mobilization with an EC50 value of 92.7 nM [1]. This in vitro potency serves as the foundational pharmacological benchmark distinguishing evocalcet from structurally related CaSR modulators. By comparison, silicon-rhodamine functionalized evocalcet probes (EvoSiR4) exhibit further enhanced potency (EC50 <45 nM), demonstrating the utility of the evocalcet scaffold for probe development [2].

In vitro CaSR potency
Reported
EC50 = 92.7 nM
In vitro CaSR agonism benchmark for assay validation
hCaR-HEK293, FLIPR calcium mobilization assay
CaSR agonism in vitro pharmacology EC50

CYP450 Inhibition Profile: Minimal Drug-Drug Interaction Liability Relative to Cinacalcet

Cinacalcet is a potent inhibitor of CYP2D6 (Ki ~1-2 µM), necessitating dose adjustments for co-administered CYP2D6 substrates and contributing to clinically significant drug-drug interactions (DDIs) [1]. In contrast, evocalcet exhibits no significant inhibitory activity against CYP2D6 or other major CYP isoforms at clinically relevant concentrations [2]. This differentiated metabolic profile reduces DDI risk in polypharmacy settings typical of chronic kidney disease populations.

CYP inhibition profile
Class-level
Evocalcet: minimal/no inhibition; Cinacalcet: CYP2D6 Ki ~1–2 µM
DDI profile context; source-specific review recommended
In vitro CYP screening assays; polypharmacy research considerations
drug-drug interactions CYP450 metabolism

Differential Rescue of Mutant CaSR Signaling: Evocalcet Efficacy Where Etelcalcetide Fails

In HEK293 cells expressing clinically relevant loss-of-function CaSR mutations, evocalcet and cinacalcet both rescued signaling of cell surface-expressed mutants, whereas the intravenous calcimimetic etelcalcetide was ineffective in the same model system [1]. Specifically, cinacalcet and evocalcet, but not etelcalcetide or the novel PAM MIPS-VD-836-108, restored expression of the R680H mutant [1].

Mutant CaSR rescue
Direct comparison
Evocalcet and cinacalcet rescue R680H mutant; etelcalcetide ineffective
Genotype-dependent CaSR response context
HEK293 cells expressing loss-of-function CaSR mutations
CaSR mutations familial hypocalciuric hypercalcemia personalized medicine

Optimal Research and Industrial Application Scenarios for Evocalcet (870964-67-3) Based on Quantitative Differentiation Evidence


Long-Term Secondary Hyperparathyroidism Efficacy Studies Requiring Sustained Patient Adherence

For multi-week or multi-month SHPT research protocols where GI tolerability directly impacts adherence and dose retention, evocalcet offers a 33.7% relative reduction in GI adverse events compared to cinacalcet (33.5% vs. 50.5% incidence; P=0.001) [1]. This differentiation is critical for maintaining protocol integrity and minimizing dropout due to nausea and vomiting, particularly in studies requiring sustained therapeutic PTH suppression over 52-week durations.

CaSR Pharmacological Assays Requiring Validated In Vitro Potency Benchmarking

Evocalcet provides a well-characterized in vitro potency reference point (EC50 = 92.7 nM in hCaR-HEK293 cells) for calcium mobilization assays [2]. This reproducible EC50 value serves as a critical internal standard for calibrating CaSR functional assays, screening novel calcimimetic candidates, or validating receptor expression systems in academic and industrial pharmacology laboratories.

CaSR Mutant Genotype-Response Studies and Personalized Calcimimetic Screening

In research models of familial hypocalciuric hypercalcemia or neonatal severe hyperparathyroidism driven by CaSR loss-of-function mutations, evocalcet demonstrates functional rescue of mutant receptor signaling and expression, including the R680H variant, where etelcalcetide fails to restore activity [3]. This genotype-dependent differential efficacy makes evocalcet a preferred tool compound for screening CaSR mutant pharmacology and developing personalized calcimimetic treatment strategies.

Polypharmacy Contexts Involving CYP2D6 Substrate Co-Administration

For research or clinical protocols where co-administration with CYP2D6 substrates (e.g., metoprolol, tricyclic antidepressants, codeine) is anticipated, evocalcet‘s minimal CYP inhibition profile offers a clear advantage over cinacalcet (potent CYP2D6 inhibitor, Ki ~1-2 µM) [4]. This differentiation reduces confounding variables in DDI studies and simplifies polypharmacy management in chronic kidney disease research models.

Application
Selection Property
Validation Focus
SHPT Research Models (Long-Term Protocols)
Oral calcimimetic with reported GI tolerability endpoint
GI event incidence and protocol adherence monitoring
CaSR Functional Assay Standardization
Established in vitro CaSR agonism potency reference
Assay calibration and receptor expression validation
CaSR Mutant Genotype-Response Studies
Functional rescue of mutant CaSR signaling
Genotype-specific CaSR response profiling
Polypharmacy / DDI Research Protocols
Differentiated CYP interaction profile
CYP2D6 co-substrate interaction assessment

Technical Documentation Hub

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48 linked technical documents
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